![molecular formula C13H14N2O2 B386280 N-[2-(quinolin-8-yloxy)ethyl]acetamide CAS No. 313961-43-2](/img/structure/B386280.png)

N-[2-(quinolin-8-yloxy)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

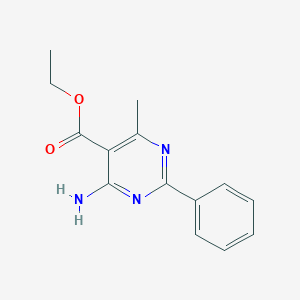

“N-[2-(quinolin-8-yloxy)ethyl]acetamide” is a chemical compound with the linear formula C13H14N2O2 . It has a molecular weight of 230.269 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C13H14N2O2 . The exact three-dimensional structure would require more detailed analysis or experimental data which is not available in the search results.Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Quinoline and its derivatives, including phenoxy acetamide, have been recognized for their significant contributions to medicinal chemistry and drug development. These compounds serve as key elements in the design and synthesis of new pharmaceuticals aimed at enhancing safety, efficacy, and patient quality of life. Research emphasizes the importance of quinoline's molecular framework in creating pharmacologically active compounds with diverse compositions, indicating the chemical's role in developing tailored therapeutic agents (Al-Ostoot et al., 2021).

Anticancer and Antimicrobial Activities

Quinoline and its analogs have been the focus of extensive research due to their broad spectrum of bioactivities, including antitumor, antimicrobial, and anti-inflammatory effects. Notable compounds such as quinine and camptothecin have led to breakthroughs in antimalarial and anticancer drug development, showcasing the therapeutic potential of quinoline alkaloids and their derivatives in treating a wide range of diseases (Shang et al., 2018).

Corrosion Inhibition

Beyond their pharmacological applications, quinoline derivatives have also been investigated for their effectiveness as anticorrosive agents. Their ability to form stable chelating complexes with metallic surfaces highlights their industrial importance, particularly in protecting metals from corrosion. This aspect of quinoline research underscores the compound's versatility and its potential applications in materials science and engineering (Verma et al., 2020).

Green Chemistry and Sustainable Synthesis

Efforts to design environmentally friendly synthetic methods for quinoline scaffolds have gained momentum, with research focusing on reducing the use of hazardous chemicals and promoting green chemistry principles. These initiatives aim to develop non-toxic, sustainable methods for synthesizing quinoline derivatives, reflecting a commitment to minimizing environmental impact while advancing pharmaceutical research (Nainwal et al., 2019).

Propriétés

IUPAC Name |

N-(2-quinolin-8-yloxyethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-10(16)14-8-9-17-12-6-2-4-11-5-3-7-15-13(11)12/h2-7H,8-9H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDINDFARRDVWAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCOC1=CC=CC2=C1N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(anilinocarbothioyl)amino]ethyl}-N-benzyl-N'-phenylthiourea](/img/structure/B386205.png)

![3-amino-1-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-ium](/img/structure/B386206.png)

![4'-(10,12-Octadecadiynyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B386208.png)

![1-[4-(2-Chloroethoxy)phenyl]adamantane](/img/structure/B386211.png)

![N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide](/img/structure/B386213.png)

![(2E,6Z)-2,6-bis[(2,4-dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B386216.png)

![N-[1-(diphenylphosphoryl)-2-(1-piperidinyl)vinyl]benzamide](/img/structure/B386218.png)

![N-[[2-(3-methylphenyl)-3,4-dihydropyrazol-5-yl]carbamothioyl]benzamide](/img/structure/B386220.png)

![N-(4-methoxybenzylidene)-N-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}amine](/img/structure/B386224.png)